molecular formula C22H25N3O2S B11599978 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11599978
M. Wt: 395.5 g/mol
InChI Key: WXVFDWDPPUVYRT-UHFFFAOYSA-N
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Description

The compound 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrole ring with a pyrimidine-thione moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactionsThe final steps involve the formation of the pyrimidine-thione moiety under controlled conditions, such as specific temperatures and solvents .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more electron-deficient compound, while reduction could result in a more electron-rich product .

Scientific Research Applications

5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-{[2,5-dimethyl-1-(2,4,6-trimethylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione stands out due to its unique combination of a pyrrole ring and a pyrimidine-thione moiety.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

5-[[2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H25N3O2S/c1-12-8-13(2)19(14(3)9-12)25-15(4)10-17(16(25)5)11-18-20(26)23(6)22(28)24(7)21(18)27/h8-11H,1-7H3

InChI Key

WXVFDWDPPUVYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)C=C3C(=O)N(C(=S)N(C3=O)C)C)C)C

Origin of Product

United States

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